![molecular formula C12H23Cl2N B12649788 1-(3-Chloropropyl)-1-azaspiro[4.5]decane;hydrochloride CAS No. 6641-27-6](/img/structure/B12649788.png)
1-(3-Chloropropyl)-1-azaspiro[4.5]decane;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropropyl)-1-azaspiro[45]decane;hydrochloride is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-1-azaspiro[4.5]decane;hydrochloride typically involves the reaction of azaspiro compounds with chloropropyl reagents. One common method involves the alkylation of azaspiro[4.5]decane with 3-chloropropyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Chloropropyl)-1-azaspiro[4.5]decane;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex spiro compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while reduction with lithium aluminum hydride would produce a reduced spiro compound .
Applications De Recherche Scientifique
1-(3-Chloropropyl)-1-azaspiro[4.5]decane;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spiro compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Chloropropyl)-1-azaspiro[4.5]decane;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
- 8-(3-Chloropropyl)-8-azaspiro[4.5]decane-7,9-dione
- 8-(2-Chloroethyl)-8-azaspiro[4.5]decane-7,9-dione
- 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione
- 3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride
Uniqueness: 1-(3-Chloropropyl)-1-azaspiro[4.5]decane;hydrochloride is unique due to its specific spiro structure and the presence of a chloropropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
6641-27-6 |
|---|---|
Formule moléculaire |
C12H23Cl2N |
Poids moléculaire |
252.22 g/mol |
Nom IUPAC |
1-(3-chloropropyl)-1-azaspiro[4.5]decane;hydrochloride |
InChI |
InChI=1S/C12H22ClN.ClH/c13-9-5-11-14-10-4-8-12(14)6-2-1-3-7-12;/h1-11H2;1H |
Clé InChI |
AUPJUJSCTOIODI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)CCCN2CCCCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Iodomethyl)spiro[3.3]heptane](/img/structure/B12649709.png)

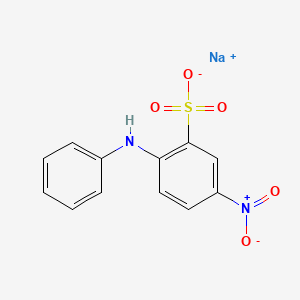
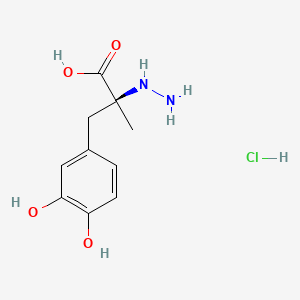
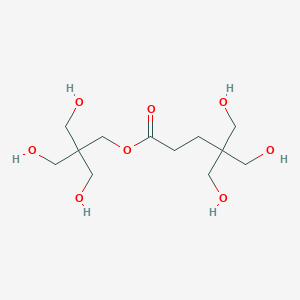
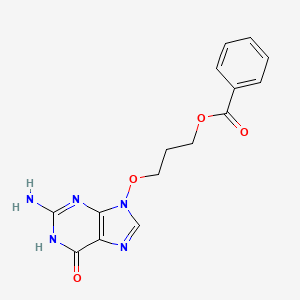

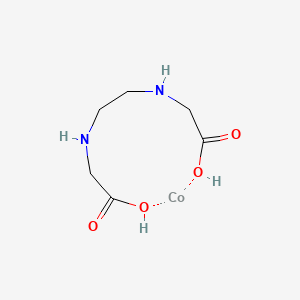
![11-Methyl[1]benzothiopyrano[4,3-b]indol-11-ium perchlorate](/img/structure/B12649765.png)
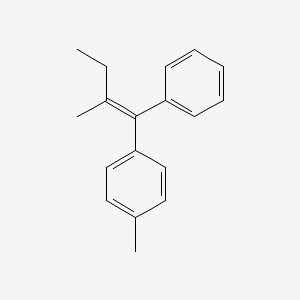
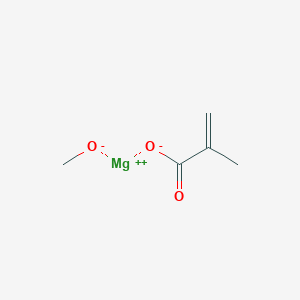
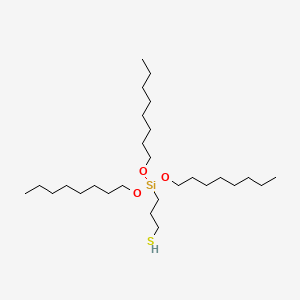

![2-[2-(2-Butoxyethoxy)propoxy]propan-1-ol](/img/structure/B12649792.png)
